Tert-butyl N-(5-cyclopropylthiophen-2-yl)carbamate
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Overview
Description
Tert-butyl N-(5-cyclopropylthiophen-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a tert-butyl group, a cyclopropyl group, and a thiophene ring, making it a unique and versatile molecule in various chemical applications.
Mechanism of Action
Target of Action
“Tert-butyl N-(5-cyclopropylthiophen-2-yl)carbamate” belongs to the class of carbamates. Carbamates are often used as insecticides, fungicides, or pharmaceuticals, and they typically work by inhibiting acetylcholinesterase, an essential enzyme for nerve function in insects, humans, and many other animals .
Mode of Action
Carbamates, like “this compound”, generally act by reversibly inactivating acetylcholinesterase. This inactivation disrupts nerve impulses in the nervous system, leading to various physiological effects .
Biochemical Pathways
The primary biochemical pathway affected by carbamates is the cholinergic pathway. By inhibiting acetylcholinesterase, carbamates prevent the breakdown of acetylcholine, leading to an overstimulation of nerves .
Result of Action
The result of carbamate action is typically an overstimulation of the nervous system, which can lead to various symptoms depending on the specific compound and dose .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors, such as temperature, pH, and presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-cyclopropylthiophen-2-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 5-cyclopropylthiophen-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiophene ring in tert-butyl N-(5-cyclopropylthiophen-2-yl)carbamate can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the carbamate protecting group, yielding the free amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Strong acids or bases, depending on the desired substitution, are used.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Free amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Tert-butyl N-(5-cyclopropylthiophen-2-yl)carbamate is used as a protecting group in peptide synthesis. It helps in the selective protection of amine groups, allowing for the sequential addition of amino acids .
Biology: In biological research, this compound is used to study the effects of carbamate-protected amines on various biochemical pathways. It serves as a model compound for understanding the behavior of carbamates in biological systems .
Medicine: The compound has potential applications in drug development, particularly in the design of prodrugs. Prodrugs are inactive compounds that can be converted into active drugs in the body. The carbamate group can be used to mask the activity of a drug until it reaches its target site .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique structure allows for the creation of novel compounds with specific properties .
Comparison with Similar Compounds
Tert-butyl N-(2-aminophenyl)carbamate: This compound is similar in structure but features an aminophenyl group instead of a cyclopropylthiophenyl group.
Tert-butyl N-(4H,5H,6H-cyclopenta[b]thiophen-2-yl)carbamate: This compound has a cyclopenta[b]thiophene ring instead of a cyclopropylthiophene ring.
Uniqueness: Tert-butyl N-(5-cyclopropylthiophen-2-yl)carbamate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where these properties are advantageous, such as in the design of prodrugs and specialty chemicals .
Properties
IUPAC Name |
tert-butyl N-(5-cyclopropylthiophen-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-12(2,3)15-11(14)13-10-7-6-9(16-10)8-4-5-8/h6-8H,4-5H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPCZEQTAXLVBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(S1)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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